molecular formula C24H24N4O3S B2741893 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251585-86-0

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2741893
CAS No.: 1251585-86-0
M. Wt: 448.54
InChI Key: HNPROXKWDOSGPQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system that confers structural rigidity and facilitates interactions with biological targets. Key substituents include:

  • A 2-methoxyethyl group at position 3, enhancing solubility and modulating electronic properties.
  • A phenyl ring at position 7, contributing to hydrophobic interactions.

The molecular formula is C₂₄H₂₄N₄O₃S, with a molecular weight of 460.54 g/mol.

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-31-12-11-27-16-25-22-20(17-7-4-3-5-8-17)14-28(23(22)24(27)30)15-21(29)26-18-9-6-10-19(13-18)32-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPROXKWDOSGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 2-Methoxyethyl, phenyl, N-[3-(methylsulfanyl)phenyl]acetamide 460.54 High structural rigidity; potential kinase-targeting motifs
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine Ethyl carboxylate, dipentylamino, 4-chlorophenyl 572.11 Crystallographically characterized; ester group may reduce cell permeability
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine Methylphenyl, sulfanylacetamide, methoxy-methylphenyl 465.60 Thiophene core alters electron density; increased lipophilicity
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine Allyl, methylfuran, sulfanylacetamide 493.60 Allyl group introduces steric bulk; furan may enhance metabolic stability
Pyrido[4,3-d]pyrimidine derivative (DMSO solvate) Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodo-phenyl, acetamide 693.53 Iodine substituent enables radiopharmaceutical applications; DMSO enhances solubility

Key Findings from Comparative Analysis

Core Structure Impact: Pyrrolo[3,2-d]pyrimidine (target compound and ) offers planar aromaticity suitable for intercalation or π-π stacking. Thieno-pyrimidine analogues () replace nitrogen with sulfur, increasing hydrophobicity but reducing hydrogen-bonding capacity .

Substituent Effects: Methoxyethyl vs. Dipentylamino: The target compound’s methoxyethyl group improves solubility compared to ’s bulky dipentylamino group, which may hinder membrane penetration . Sulfanylacetamide vs. Carboxylate: The acetamide side chain (target compound) supports hydrogen bonding, whereas the carboxylate () may ionize at physiological pH, altering bioavailability . Halogenated vs. Methylthio Groups: ’s iodine atom enables radiolabeling, contrasting with the methylthio group in the target compound, which may participate in metabolic oxidation .

Analytical Comparisons: NMR Profiling: highlights that substituent-induced chemical shift changes (e.g., regions A and B in pyrrolo-pyrimidines) can pinpoint structural modifications without altering the core environment . Molecular Networking: ’s cosine scoring (based on MS/MS fragmentation) groups compounds with similar substituents, aiding rapid dereplication of analogues like those in and . Bioactivity Clustering: suggests that structural similarity (e.g., shared acetamide motifs) correlates with overlapping protein targets, though core heterocycle differences (e.g., thieno vs. pyrrolo) may diverge bioactivity .

Biological Activity

The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4}, with a molecular weight of approximately 410.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Key Structural Features

FeatureDescription
IUPAC Name This compound
Molecular Formula C22H26N4O4
Molecular Weight 410.5 g/mol
CAS Number 1251559-00-8

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation:

  • Cyclooxygenase (COX) : Exhibited moderate inhibition against COX-2 with an IC50 value of approximately 12 μM.
  • Lipoxygenases (LOX) : Demonstrated inhibitory effects on LOX enzymes, which are implicated in inflammatory processes.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between the compound and target proteins. The results indicated favorable binding energies and interactions with active sites of enzymes such as COX and LOX, suggesting a strong potential for therapeutic application.

Study 1: Anticancer Screening

In a multicellular spheroid model study published by Walid Fayad et al., the compound was screened alongside a library of drugs to identify novel anticancer agents. The results indicated that it effectively reduced spheroid growth in vitro, highlighting its potential as an anticancer therapeutic agent .

Study 2: Inhibition of Cholinesterases

Another study evaluated the inhibitory effects on cholinesterases (acetylcholinesterase and butyrylcholinesterase). The compound showed promising results with IC50 values of 10.4 μM for acetylcholinesterase inhibition, indicating potential applications in treating neurodegenerative diseases .

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